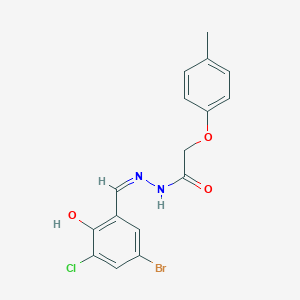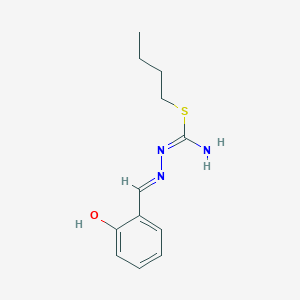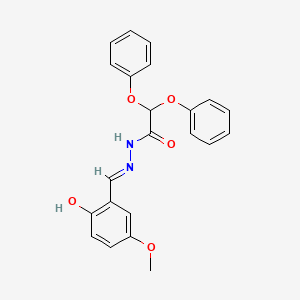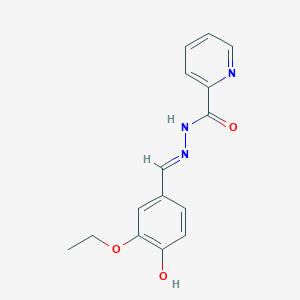
N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
Descripción general
Descripción
N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BHMAH and is a hydrazone derivative of acetohydrazide. BHMAH has a unique chemical structure, which makes it an attractive candidate for various scientific studies.
Mecanismo De Acción
BHMAH exerts its pharmacological effects through various mechanisms of action. The primary mechanism of action of BHMAH is the inhibition of various enzymes and proteins involved in disease progression. BHMAH has been shown to inhibit the activity of various enzymes, including tyrosine kinase, cyclooxygenase, and lipoxygenase. Furthermore, BHMAH has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
BHMAH has been shown to have various biochemical and physiological effects. BHMAH has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, BHMAH has also been shown to reduce the production of reactive oxygen species, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHMAH has several advantages and limitations for lab experiments. One of the significant advantages of BHMAH is its high solubility in various solvents, which makes it easy to handle in lab experiments. Furthermore, BHMAH has a stable chemical structure, which makes it easy to store and transport. However, one of the limitations of BHMAH is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of BHMAH. One of the potential future directions is the development of BHMAH-based drugs for the treatment of cancer and inflammatory diseases. Furthermore, the study of BHMAH's mechanism of action can lead to the identification of new targets for drug development. Additionally, the study of BHMAH's potential as an anti-diabetic agent can lead to the development of new drugs for the treatment of diabetes.
In conclusion, N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHMAH has a unique chemical structure, which makes it an attractive candidate for various scientific studies. BHMAH has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Furthermore, BHMAH has also been studied for its potential use as an anti-diabetic agent. BHMAH has several advantages and limitations for lab experiments, and there are several future directions for the study of BHMAH.
Aplicaciones Científicas De Investigación
BHMAH has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BHMAH is in the field of medicinal chemistry. BHMAH has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Furthermore, BHMAH has also been studied for its potential use as an anti-diabetic agent.
Propiedades
IUPAC Name |
N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-2-4-13(5-3-10)23-9-15(21)20-19-8-11-6-12(17)7-14(18)16(11)22/h2-8,22H,9H2,1H3,(H,20,21)/b19-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLWWGZHBUYHNP-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3723314.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B3723316.png)


![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[(2-phenylethyl)amino]propylidene}cyclohexanecarboxylate](/img/structure/B3723343.png)



![2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3723358.png)

![4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3723369.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B3723379.png)
![4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-3-nitrobenzoic acid](/img/structure/B3723389.png)
![N'-(2-hydroxy-5-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3723394.png)